molecular formula C14H16N2O2 B11871130 tert-Butyl 4-cyanoindoline-1-carboxylate

tert-Butyl 4-cyanoindoline-1-carboxylate

Cat. No.: B11871130
M. Wt: 244.29 g/mol
InChI Key: XWZXYKIMTSTFPM-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyanoindoline-1-carboxylate is a chemical compound with the molecular formula C14H16N2O2. It is a derivative of indoline, a bicyclic heterocycle that is a significant structure in many natural products and pharmaceuticals. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyanoindoline-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable methods, such as continuous flow chemistry. This approach allows for the efficient production of large quantities of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyanoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-cyanoindoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the indoline moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-cyanoindoline-1-carboxylate is unique due to its cyano group, which imparts distinct reactivity and potential biological activity compared to other indoline derivatives. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-cyano-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXYKIMTSTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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